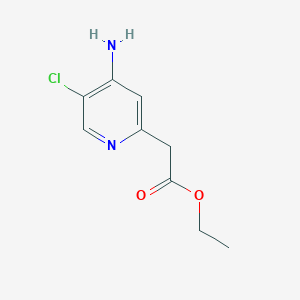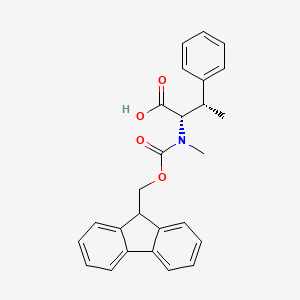![molecular formula C14H17F3N2O B14855406 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B14855406.png)
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the intermediate N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]amine. This intermediate is then reacted with 2-bromoacetamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence its metabolic stability. The amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)propanamide
- N-cyclopropyl-2-{[3-(trifluoromethyl)phenyl]amino}propanamide
Uniqueness
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, binding affinity, and metabolic stability compared to similar compounds.
Properties
Molecular Formula |
C14H17F3N2O |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O/c1-9(18)13(20)19(12-5-6-12)8-10-3-2-4-11(7-10)14(15,16)17/h2-4,7,9,12H,5-6,8,18H2,1H3 |
InChI Key |
BCGWOZZNVYEHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



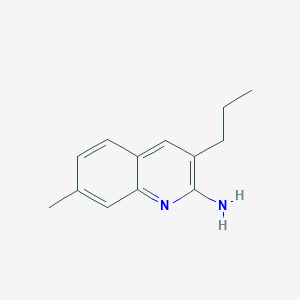

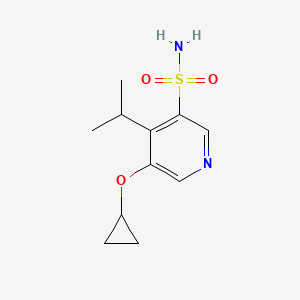

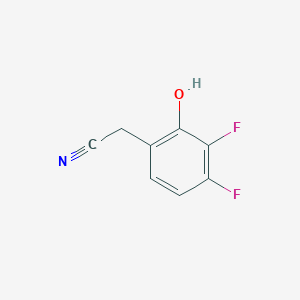




![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
